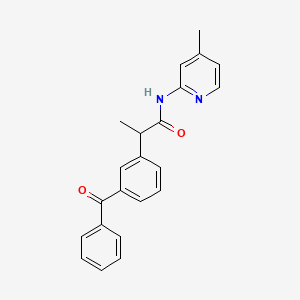
Piketoprofeno
Descripción general
Descripción
Piketoprofeno es un fármaco antiinflamatorio no esteroideo (AINE) utilizado principalmente para aplicación tópica en forma de cremaThis compound es el derivado de 4-picolinamida del ketoprofeno, otro AINE conocido .
Aplicaciones Científicas De Investigación
Piketoprofeno tiene varias aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo para estudiar el comportamiento de los AINE en diversas reacciones químicas.
Biología: Investigado por sus efectos en los procesos celulares y las vías inflamatorias.
Industria: Empleada en la formulación de cremas tópicas y otros productos farmacéuticos.
Mecanismo De Acción
Piketoprofeno ejerce sus efectos inhibiendo la enzima ciclooxigenasa-2 (COX-2), que participa en la síntesis de prostaglandinas. Las prostaglandinas son mediadores del dolor, la fiebre y la inflamación. Al inhibir COX-2, this compound reduce los niveles de prostaglandinas, aliviando así el dolor y la inflamación .
Análisis Bioquímico
Biochemical Properties
Piketoprofen plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX enzymes, piketoprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, piketoprofen interacts with various proteins and biomolecules involved in the inflammatory response, further contributing to its therapeutic effects .
Cellular Effects
Piketoprofen exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, piketoprofen inhibits the COX-2 enzyme, leading to a decrease in prostaglandin synthesis, which in turn reduces inflammation and pain . This inhibition also affects cell signaling pathways involved in the inflammatory response, thereby modulating the expression of genes associated with inflammation . Furthermore, piketoprofen’s impact on cellular metabolism includes alterations in the production of inflammatory mediators and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of piketoprofen involves the inhibition of cyclooxygenase enzymes, particularly COX-2 . Piketoprofen binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins . This binding interaction inhibits the enzyme’s activity, leading to a reduction in prostaglandin levels and subsequent alleviation of inflammation and pain . Additionally, piketoprofen may influence gene expression by modulating transcription factors involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piketoprofen have been observed to change over time. Studies have shown that piketoprofen is relatively stable and maintains its efficacy over extended periods . Degradation of the compound can occur under certain conditions, potentially affecting its long-term stability and effectiveness . Long-term studies have also indicated that piketoprofen can have sustained effects on cellular function, including prolonged inhibition of COX-2 activity and reduction in prostaglandin levels .
Dosage Effects in Animal Models
The effects of piketoprofen vary with different dosages in animal models. At lower doses, piketoprofen effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, piketoprofen may exhibit toxic effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in therapeutic effects but rather increases the risk of adverse effects .
Metabolic Pathways
Piketoprofen is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation . The primary metabolic pathway involves the conversion of piketoprofen to its metabolites through enzymatic reactions . These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the metabolism of many drugs . The metabolites of piketoprofen are then excreted from the body, primarily through renal elimination .
Transport and Distribution
Piketoprofen is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of piketoprofen is influenced by factors such as tissue perfusion, binding affinity to tissue components, and the presence of transport proteins . These factors determine the localization and concentration of piketoprofen within different tissues .
Subcellular Localization
The subcellular localization of piketoprofen is primarily within the cytoplasm and cellular membranes . Piketoprofen’s activity and function are influenced by its localization within these compartments . The compound may also undergo post-translational modifications that direct it to specific organelles or compartments within the cell . These modifications can affect the activity and function of piketoprofen, contributing to its overall therapeutic effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de piketoprofeno implica los siguientes pasos:
Formación de Cloruro de Ácido: El cloruro de tionilo reacciona con ketoprofeno para formar su cloruro de ácido.
Formación de Amida: El cloruro de ácido luego reacciona con 2-amino-4-metilpiridina para formar this compound.
Métodos de Producción Industrial
La producción industrial de this compound sigue la misma ruta sintética pero a mayor escala, asegurando que las condiciones de reacción estén optimizadas para un rendimiento y pureza máximos. El uso de agentes tensoactivos no iónicos puede mejorar la absorción percutánea de this compound .
Análisis De Reacciones Químicas
Tipos de Reacciones
Piketoprofeno experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones suaves.
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Comparación Con Compuestos Similares
Compuestos Similares
Ketoprofeno: El compuesto madre de piketoprofeno, también un AINE con propiedades antiinflamatorias similares.
Flurbiprofeno: Otro AINE utilizado para indicaciones similares.
Nabumetona: Un profármaco éster que inhibe COX-2.
Singularidad
This compound es único debido a su estructura química específica, que permite una aplicación tópica efectiva y una acción dirigida en el sitio de la inflamación. Su estructura derivada de 4-picolinamida lo diferencia de otros AINE, proporcionando propiedades farmacocinéticas y farmacodinámicas distintas .
Propiedades
IUPAC Name |
2-(3-benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-11-12-23-20(13-15)24-22(26)16(2)18-9-6-10-19(14-18)21(25)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFKKFRSMGBFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021570, DTXSID90866814 | |
| Record name | Piketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60576-13-8 | |
| Record name | Piketoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60576-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piketoprofen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060576138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIKETOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362QBC4NL0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



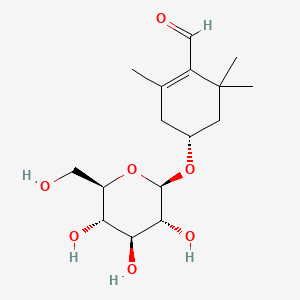
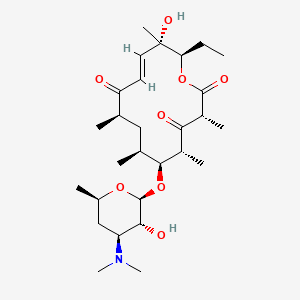
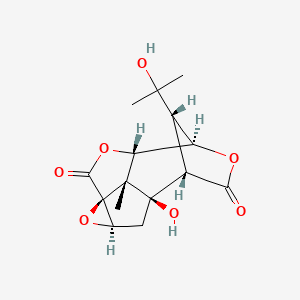
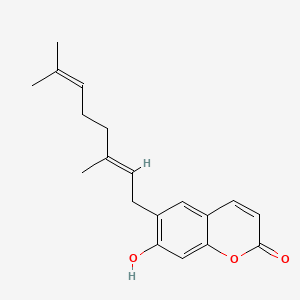
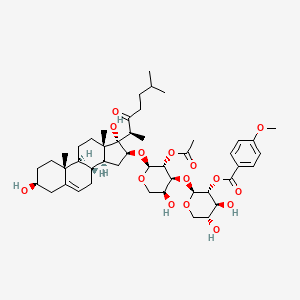
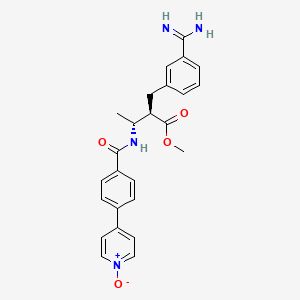
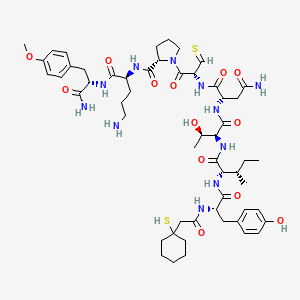

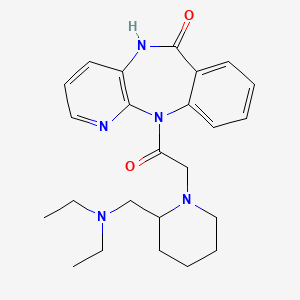
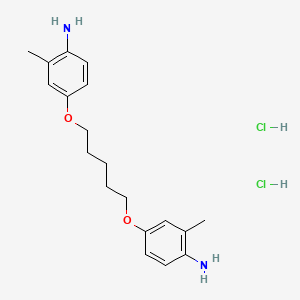
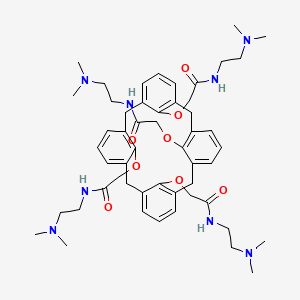
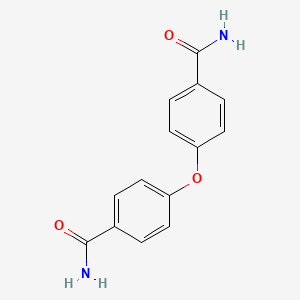
![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)
